![molecular formula C20H15FN6O B2708843 3-{[7-(4-fluoroanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]methyl}benzonitrile CAS No. 1251574-57-8](/img/structure/B2708843.png)

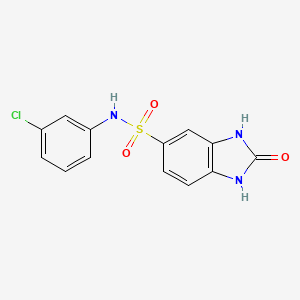

3-{[7-(4-fluoroanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]methyl}benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthetic protocols for compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure . The influence of explosophoric groups on energetic properties has been explored . All the compounds exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents . They generally exhibit positive energy content and densities .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound’s antibacterial potential is a critical area of investigation. Researchers have synthesized novel triazolo [4,3-a]pyrazine derivatives based on a 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold. These derivatives were characterized using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . Among these compounds, some demonstrated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e exhibited superior antibacterial activity, comparable to the first-line agent ampicillin (MICs: 32 μg/mL against S. aureus and 16 μg/mL against E. coli) .

Anti-Infective Agents

Given the global challenge of infectious diseases and the gradual decrease in sensitivity to existing antimicrobial agents, exploring new compounds with potent antibacterial properties remains crucial . The triazolo [4,3-a]pyrazine derivatives, including our compound of interest, could serve as promising anti-infective agents.

Trypanosoma cruzi Inhibition

While not directly studied for this specific compound, related triazoles have been investigated for their anti-trypanosomal activity. Researchers have explored the mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking. Further evaluation of cytotoxicity and anti-trypanosomal activity is essential .

Energetic Materials

Interestingly, the fused-triazole backbone, specifically 1 H - [1,2,4]triazolo [4,3- b ] [1,2,4]triazole , has been identified as a promising building block for constructing very thermally stable energetic materials . While this specific compound isn’t directly mentioned, understanding its structural features may contribute to the design of novel energetic materials.

Structural Diversity

The synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles provides structural diversity. This method allows for rapid access to various derivatives, potentially expanding their applications .

Pharmacological Activities

Although not explicitly studied for our compound, triazolothiadiazine derivatives have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition (e.g., carbonic anhydrase inhibitors, cholinesterase inhibitors) .

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole-containing scaffolds, which are present in this compound, are unique heterocyclic compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of Action

It is known that 1,2,4-triazoles, a key component of this compound, interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.

Biochemical Pathways

Compounds containing 1,2,4-triazole scaffolds have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo . These studies can provide insights into the compound’s ADME properties and their impact on bioavailability.

Result of Action

It is known that compounds containing 1,2,4-triazole scaffolds have shown potential pharmaceutical activity against various diseases . This suggests that the compound may have a variety of molecular and cellular effects, depending on the specific disease or condition being treated.

Action Environment

It is known that the synthesis of 1,2,4-triazole-containing scaffolds has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors, such as temperature, pH, and the presence of other substances.

Zukünftige Richtungen

The future directions in the research of triazoles involve the development of new synthetic methods and the exploration of their diverse pharmacological activities . There is also interest in designing new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

3-[[7-(4-fluoroanilino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN6O/c1-13-9-18(23-17-7-5-16(21)6-8-17)24-19-25-26(20(28)27(13)19)12-15-4-2-3-14(10-15)11-22/h2-10H,12H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSRDWMEYKXIOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN(C(=O)N12)CC3=CC(=CC=C3)C#N)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)

![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)

![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)